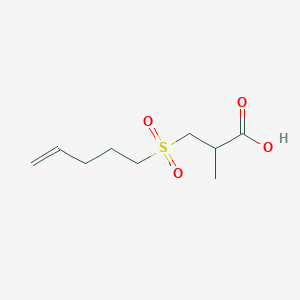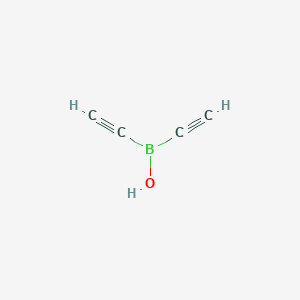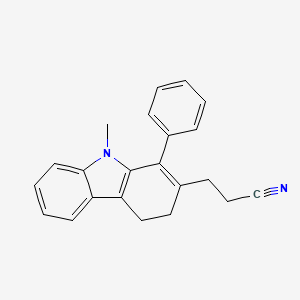
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- typically involves multi-step organic reactions. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the desired indole product . Further steps involve functional group modifications to introduce the nitrile and other substituents.
Industrial Production Methods
Industrial production methods for this compound often utilize palladium-catalyzed tandem reactions. These reactions are efficient and can be conducted under microwave irradiation, significantly reducing reaction times and improving yields .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted carbazoles, amines, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Share similar structural features and biological activities.
Benzopyrroles: Another class of heterocyclic compounds with comparable properties.
Thiazoles: Known for their diverse biological activities and structural similarities.
Uniqueness
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
828937-94-6 |
|---|---|
Molekularformel |
C22H20N2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-(9-methyl-1-phenyl-3,4-dihydrocarbazol-2-yl)propanenitrile |
InChI |
InChI=1S/C22H20N2/c1-24-20-12-6-5-11-18(20)19-14-13-17(10-7-15-23)21(22(19)24)16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3 |
InChI-Schlüssel |
WJSBIGIZURHAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(CC3)CCC#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
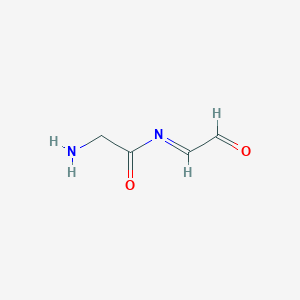
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
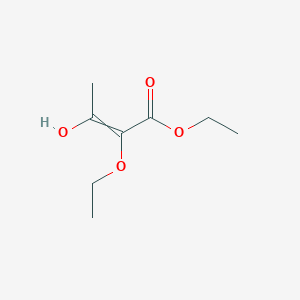
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
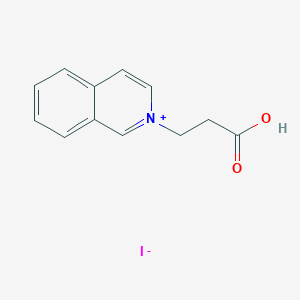
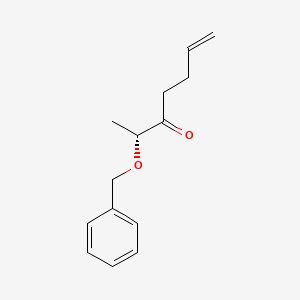
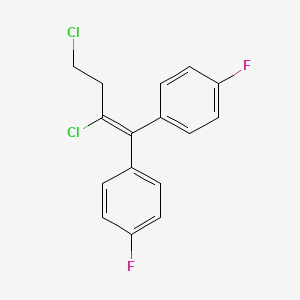
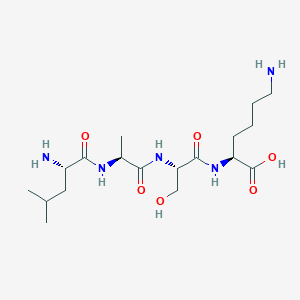
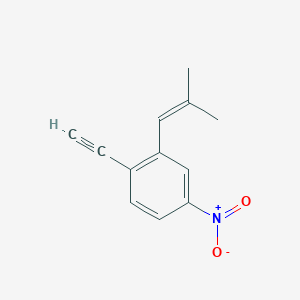
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
